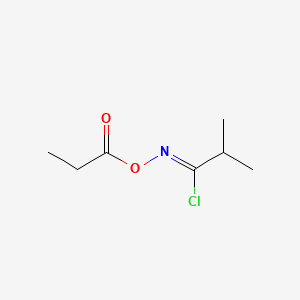
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride is a chemical compound with the molecular formula C7H12ClNO2. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a propanimidoyl chloride group, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with propionic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylpropanimidoyl chloride+Propionic anhydride→2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of 2-methyl-N-(1-oxopropoxy)propanamide and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reaction is usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2-Methyl-N-(1-oxopropoxy)propanamide and hydrochloric acid.
Oxidation and Reduction: Depending on the specific reaction, different oxidized or reduced products can be formed.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropanimidoyl chloride: A precursor in the synthesis of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride.
Propionic anhydride: Another reactant used in the synthesis of the compound.
2-Methyl-N-(1-oxopropoxy)propanamide: A hydrolysis product of the compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a propanimidoyl chloride group and an oxopropoxy group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
126794-88-5 |
|---|---|
Molekularformel |
C7H12ClNO2 |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
[(Z)-(1-chloro-2-methylpropylidene)amino] propanoate |
InChI |
InChI=1S/C7H12ClNO2/c1-4-6(10)11-9-7(8)5(2)3/h5H,4H2,1-3H3/b9-7- |
InChI-Schlüssel |
VHDPTURMVSFFOW-CLFYSBASSA-N |
Isomerische SMILES |
CCC(=O)O/N=C(/C(C)C)\Cl |
Kanonische SMILES |
CCC(=O)ON=C(C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















